molecular formula C20H24N2O4S B2512791 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 682762-81-8

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2512791
CAS No.: 682762-81-8
M. Wt: 388.48
InChI Key: HLWRSBFJRNXHKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxy-1H-indol-3-yl)acetamide

Uniqueness

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of the sulfonamide group. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-6-5-7-17-16(14(2)22-20(13)17)10-11-21-27(23,24)19-12-15(25-3)8-9-18(19)26-4/h5-9,12,21-22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWRSBFJRNXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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